

# (4-(Acetoxyethyl)phenyl)boronic acid structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-(Acetoxyethyl)phenyl)boronic acid

**Cat. No.:** B1365423

[Get Quote](#)

An In-depth Technical Guide to **(4-(Acetoxyethyl)phenyl)boronic acid**: Structure, Properties, and Applications

## Introduction

**(4-(Acetoxyethyl)phenyl)boronic acid** is a bifunctional organoboron compound that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is distinguished by two key functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the acetoxyethyl group, which serves as a stable, yet readily modifiable, synthetic handle. This unique combination allows for the strategic construction of complex molecular architectures, making it a reagent of significant interest for researchers in drug discovery and materials science.

This guide provides a comprehensive technical overview of **(4-(Acetoxyethyl)phenyl)boronic acid**, delving into its chemical and physical properties, spectroscopic signature, synthesis, and purification. Furthermore, it offers detailed protocols and mechanistic insights into its primary application, the Suzuki-Miyaura cross-coupling reaction, equipping researchers and drug development professionals with the practical knowledge required for its effective utilization.

## Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application in experimental work. These properties dictate handling, storage, and reaction conditions.

## Chemical Identity

Identifier	Value	Source
CAS Number	326496-51-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	193.99 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	(4-(Acetoxymethyl)phenyl)boronic acid	-
SMILES	CC(=O)OCC1=CC=C(C=C1)B(O)O	-
InChI Key	FPQABEOUQSYDPY-UHFFFAOYSA-N	<a href="#">[3]</a>

## Physical and Chemical Properties

The physical state and solubility are critical for designing reaction setups and purification procedures. The stability of boronic acids is a key consideration, as they are prone to dehydration to form cyclic boroxine anhydrides.

Property	Value	Notes
Appearance	White to off-white solid/powder	<a href="#">[5]</a>
Purity	Typically $\geq 98\%$	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Temperature	Recommended at $-20^{\circ}\text{C}$ for long-term stability	<a href="#">[4]</a>
Shipping Temperature	Ambient temperature	<a href="#">[4]</a>
Stability	Stable under recommended storage conditions. Prone to dehydration to form boroxines.	<a href="#">[6]</a>

Expert Insight: The propensity of boronic acids to form trimeric boroxine anhydrides upon dehydration is a well-documented challenge. While this does not always inhibit reactivity in cross-coupling reactions, it complicates accurate mass-based measurements and can lead to inconsistent results.[\[7\]](#) Storing the compound at  $-20^{\circ}\text{C}$  in a desiccated environment minimizes this degradation. For highly sensitive reactions, it is best practice to use a freshly opened container or to dry the material under vacuum before use.[\[4\]](#)

## Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of **(4-(Acetoxyethyl)phenyl)boronic acid** is essential before its use. Spectroscopic methods provide a non-destructive way to validate the chemical structure.

Technique	Expected Chemical Shifts / Peaks	Interpretation
<sup>1</sup> H NMR	$\delta \sim 7.8\text{-}8.0 \text{ ppm (d, 2H)}$ , $\delta \sim 7.3\text{-}7.5 \text{ ppm (d, 2H)}$ , $\delta \sim 5.1 \text{ ppm (s, 2H)}$ , $\delta \sim 2.1 \text{ ppm (s, 3H)}$	The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlets correspond to the benzylic methylene protons (-CH <sub>2</sub> -) and the acetyl methyl protons (-CH <sub>3</sub> ), respectively. The integration (2:2:2:3) confirms the proton count. (Data inferred from similar structures[8])
<sup>13</sup> C NMR	$\delta \sim 171 \text{ ppm (C=O)}$ , $\delta \sim 135\text{-}140 \text{ ppm (aromatic C-CH}_2\text{, C-B)}$ , $\delta \sim 128\text{-}130 \text{ ppm (aromatic CH)}$ , $\delta \sim 66 \text{ ppm (-CH}_2\text{-)}$ , $\delta \sim 21 \text{ ppm (-CH}_3\text{)}$	The spectrum will show the carbonyl carbon of the ester, four distinct aromatic carbon signals (two quaternary, two tertiary), and the two aliphatic carbons from the acetoxyethyl group. (Data inferred from similar structures[9])
FT-IR (cm <sup>-1</sup> )	~3400-3200 (broad, O-H stretch), ~1740 (strong, C=O stretch), ~1360 (B-O stretch), ~1090 (C-O stretch)	The broad O-H band is characteristic of the boronic acid. The strong carbonyl peak confirms the presence of the acetate ester. B-O and C-O stretches are also expected. [10]
Mass Spec (MS)	[M-H] <sup>-</sup> at m/z 193.0	In negative ion mode ESI-MS, the deprotonated molecule is typically observed. High-resolution mass spectrometry

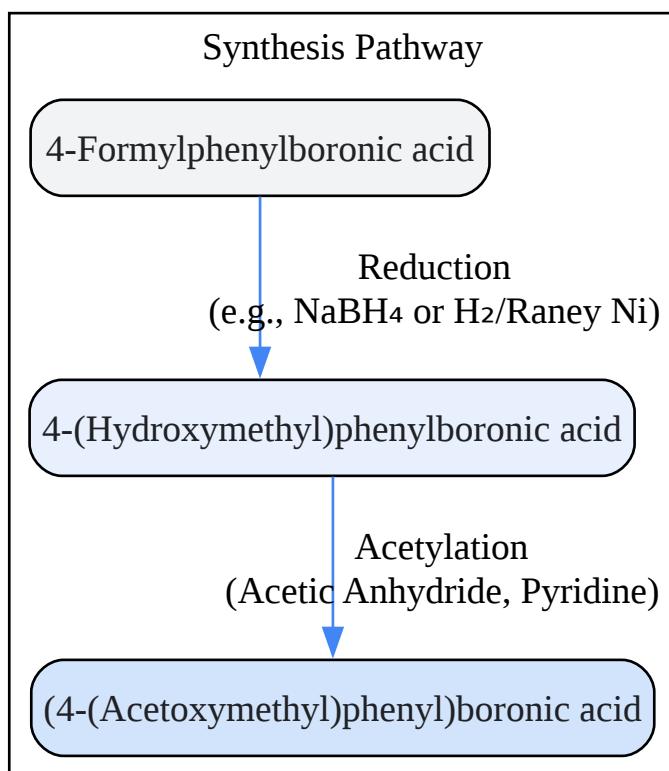
can confirm the elemental composition.[11][12]

## Synthesis and Purification Strategies

While **(4-(Acetoxymethyl)phenyl)boronic acid** is commercially available, understanding its synthesis and purification provides valuable context for troubleshooting and quality assessment.

### Synthetic Workflow

A common synthetic approach involves the modification of a pre-existing phenylboronic acid derivative. For instance, the reduction of (4-formylphenyl)boronic acid to (4-(hydroxymethyl)phenyl)boronic acid, followed by acetylation.



[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis of the target compound.

Causality in Experimental Choices: The reduction of the aldehyde to an alcohol is a standard transformation.[13] Subsequent acetylation with acetic anhydride provides a straightforward method to install the acetoxyethyl group. The choice of a mild base like pyridine is to catalyze the reaction and neutralize the acetic acid byproduct.

## Purification Protocols: Ensuring High Quality

Purification is critical to remove unreacted starting materials, byproducts, and boroxine species.

### Protocol: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

- **Dissolution:** Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
- **Base Extraction:** Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., NaOH).[14][15] The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities will remain in the organic layer.
- **Separation:** Separate the aqueous layer containing the boronate salt. Discard the organic layer.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify with 1-2 M HCl until the pH is acidic (pH ~2-3).[16] The pure boronic acid will precipitate out of the solution as a solid.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the solid with cold water to remove any residual salts.
- **Drying:** Dry the purified solid under vacuum to yield the final product.

**Trustworthiness:** This method is self-validating. The selective partitioning between aqueous and organic phases based on pH provides a high degree of purification from neutral or basic impurities. The final precipitation step further isolates the desired product.

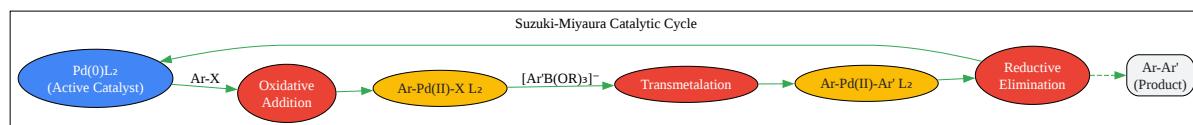
## Core Applications in Synthetic Chemistry

The utility of **(4-(Acetoxyethyl)phenyl)boronic acid** stems from its role as a coupling partner, primarily in the formation of C-C bonds.

### The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals.

**Mechanistic Insight:** The reaction involves a catalytic cycle with a palladium complex. The boronic acid undergoes transmetalation with the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.



[Click to download full resolution via product page](#)

**Caption:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

**Protocol: Typical Suzuki-Miyaura Coupling**

- Reaction Setup:** To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), **(4-(Acetoxyethyl)phenyl)boronic acid** (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a suitable solvent (e.g., DME, Toluene, or Dioxane).
- Base Addition:** Add an aqueous solution of a base (e.g., 2M Na<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub>, 2-3 eq). The base is crucial for activating the boronic acid for transmetalation.

- Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[\[7\]](#)

## Role in Drug Discovery

Boronic acids are increasingly incorporated into drug candidates.[\[17\]](#)[\[18\]](#) The acetoxyethyl group on this particular reagent offers two strategic advantages:

- Prodrug Potential: The ester can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active drug molecule containing a hydroxymethylphenyl group.
- Synthetic Handle: The ester can be easily hydrolyzed to the corresponding alcohol, (4-(hydroxymethyl)phenyl)boronic acid, which can then be used in further synthetic transformations, such as etherification or oxidation. This allows for late-stage diversification in a synthetic sequence.

## Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Boronic acids, in general, are known to be irritants.

Hazard Class	Statement	Precautionary Codes
Skin Irritation	Causes skin irritation	P264, P280, P302+P352
Eye Irritation	Causes serious eye irritation	P280, P305+P351+P338
Respiratory Irritation	May cause respiratory irritation	P261, P271, P304+P340

(Hazard information is generalized from similar phenylboronic acid compounds[\[19\]](#)[\[20\]](#))

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[21] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[22]

## Conclusion

**(4-(Acetoxyethyl)phenyl)boronic acid** stands out as a highly functionalized and strategic building block for chemical synthesis. Its reliable performance in Suzuki-Miyaura cross-coupling, combined with the synthetic versatility of the acetoxyethyl group, makes it an invaluable tool for constructing novel molecules with applications ranging from pharmaceuticals to advanced materials. By understanding its properties, analytical characteristics, and reaction protocols, researchers can confidently and effectively integrate this powerful reagent into their synthetic programs, accelerating the pace of discovery and innovation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (4-(Acetoxyethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. aksci.com [aksci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [(4-(Acetoxymethyl)phenyl)boronic acid structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1365423#4-acetoxymethyl-phenyl-boronic-acid-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)